molecular formula C23H19N3O2 B10871220 2-[(2-methylphenoxy)methyl]-3-{[(E)-phenylmethylidene]amino}quinazolin-4(3H)-one

2-[(2-methylphenoxy)methyl]-3-{[(E)-phenylmethylidene]amino}quinazolin-4(3H)-one

Cat. No.: B10871220
M. Wt: 369.4 g/mol
InChI Key: XQQPTGUQLBFOGP-BUVRLJJBSA-N
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Description

2-[(2-METHYLPHENOXY)METHYL]-3-[(PHENYLMETHYLENE)AMINO]-4(3H)-QUINAZOLINONE is a derivative of quinazolinone, a heterocyclic compound known for its diverse biological activities. Quinazolinone derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-METHYLPHENOXY)METHYL]-3-[(PHENYLMETHYLENE)AMINO]-4(3H)-QUINAZOLINONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted reactions and metal-catalyzed reactions are employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2-METHYLPHENOXY)METHYL]-3-[(PHENYLMETHYLENE)AMINO]-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives with potential biological activities .

Scientific Research Applications

2-[(2-METHYLPHENOXY)METHYL]-3-[(PHENYLMETHYLENE)AMINO]-4(3H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-[(2-METHYLPHENOXY)METHYL]-3-[(PHENYLMETHYLENE)AMINO]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

3-[(E)-benzylideneamino]-2-[(2-methylphenoxy)methyl]quinazolin-4-one

InChI

InChI=1S/C23H19N3O2/c1-17-9-5-8-14-21(17)28-16-22-25-20-13-7-6-12-19(20)23(27)26(22)24-15-18-10-3-2-4-11-18/h2-15H,16H2,1H3/b24-15+

InChI Key

XQQPTGUQLBFOGP-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=CC=C4

Origin of Product

United States

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